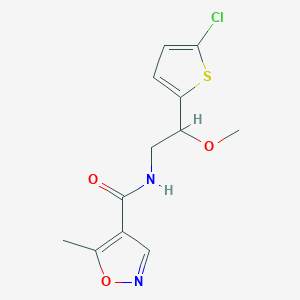![molecular formula C16H11Cl2N3 B2450153 4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline CAS No. 860787-98-0](/img/structure/B2450153.png)
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline, also known as 4-chloro-N-((E)-5-chloro-2-phenyl-1H-imidazol-4-ylmethylene)aniline, is a synthetic compound belonging to the family of imidazolium compounds. It is an organic compound that is used in various scientific research applications. It has a wide range of biochemical and physiological effects and can be used in laboratory experiments.
科学的研究の応用
Synthetic Pathways and Structural Properties
The compound has been involved in studies focused on synthetic routes and the structural properties of related molecules. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involved the reaction of chloral with substituted anilines, yielding respective 2,2,2-trichloroethylidene anilines as intermediates. These reactions provide insight into the conformation and chemical behavior of the products, contributing to the understanding of their structural properties and potential applications in various fields, including material science and chemical synthesis (Issac & Tierney, 1996).
Heterocyclic Chemistry and Dye Synthesis
In the realm of heterocyclic chemistry, the compound's derivatives serve as a building block for synthesizing various heterocyclic compounds and dyes. Their unique reactivity offers mild reaction conditions, facilitating the generation of diverse heterocyclic structures and cynomethylene dyes from a wide array of precursors. This versatility is crucial in the development of new materials and compounds with potential applications in industries like pharmaceuticals, agrochemicals, and dyes (Gomaa & Ali, 2020).
Embryotoxicity Assessment
The compound and its derivatives have also been part of toxicological studies. For example, assays involving Daphnia magna embryos were used to investigate the adverse effects of aniline derivatives, providing crucial data for environmental monitoring and chemical safety assessment. These studies help in understanding the ecological impact of chemical compounds and in developing strategies for environmental protection (Abe et al., 2001).
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(5-chloro-2-phenyl-1H-imidazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-12-6-8-13(9-7-12)19-10-14-15(18)21-16(20-14)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQKFGVGSHYUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)

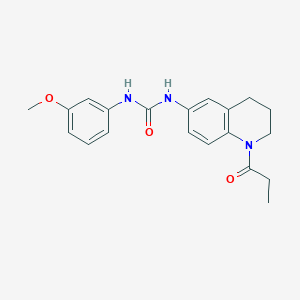
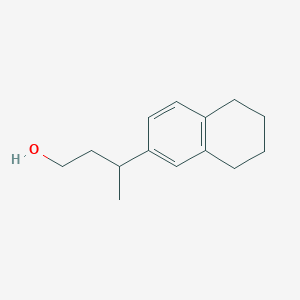
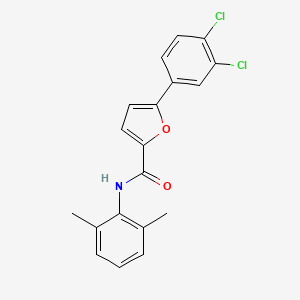
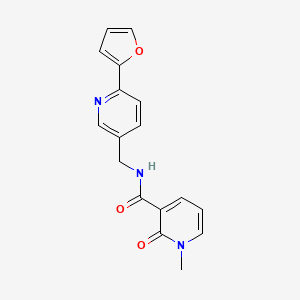
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)

![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)
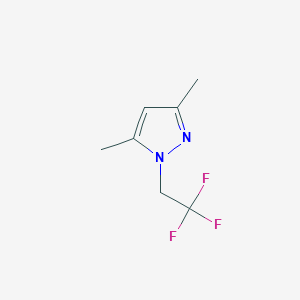
![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)
